

Technical Guide: Infrared Spectroscopic Characterization of 1-Bromo-7-methyloctane[1] [2]

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Compound of Interest

Compound Name: 1-Bromo-7-methyloctane

CAS No.: 54088-99-2

Cat. No.: B1282500

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Executive Summary

This technical guide provides a rigorous framework for the identification and validation of **1-Bromo-7-methyloctane** (CAS: 54088-99-2) using Fourier Transform Infrared (FTIR) spectroscopy.[1] As a primary alkyl halide with a branched isodecyl-type structure, this molecule serves as a critical intermediate in the synthesis of lipophilic pharmaceutical agents and surface-active ligands.[1]

The identification strategy relies on three spectral pillars: the C–Br stretching vibration in the low-frequency fingerprint region, the gem-dimethyl (isopropyl) doublet confirming the terminal branching, and the methylene rocking band verifying the long aliphatic chain.[1] This guide details experimental parameters, spectral assignment logic, and impurity detection workflows.

Molecular Anatomy & Vibrational Theory[2]

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. **1-Bromo-7-methyloctane** (

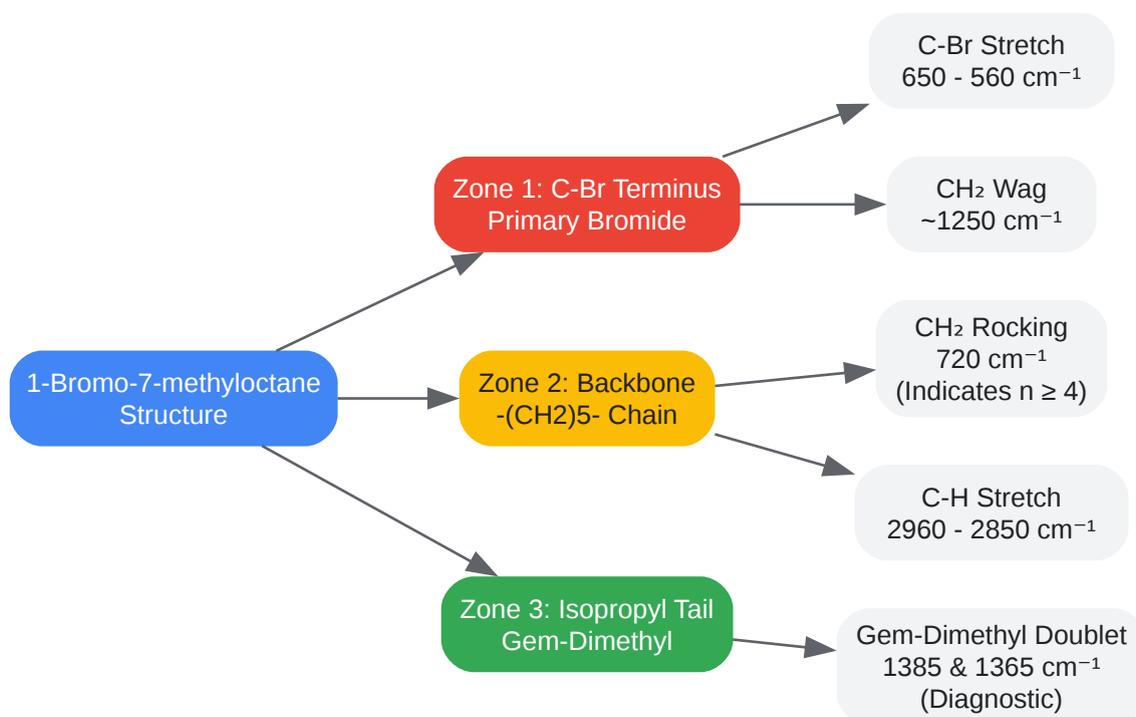
) possesses three distinct structural zones, each yielding specific spectral signatures.[1]

Structural Zones[1][2]

- Terminal Primary Halide (): Responsible for low-frequency stretching and wagging modes.[1]
- Polymethylene Backbone (): The linear chain connecting the functional ends.[1]
- Isopropyl Tail (): The branching at the C7 position creates a "gem-dimethyl" motif, critical for distinguishing this isomer from linear 1-bromononane.[1]

Visualization of Vibrational Modes

The following diagram maps the specific functional groups to their expected wavenumber regions.



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Figure 1: Mapping of structural zones to diagnostic infrared absorption bands.

Experimental Protocol

Sample Preparation

1-Bromo-7-methyloctane is a liquid at room temperature.[2][1] For optimal spectral resolution, the Attenuated Total Reflectance (ATR) technique is recommended over transmission cells to avoid pathlength saturation and interference fringes.[1]

- Crystal Selection: Use a Diamond or ZnSe crystal.[1]
 - Critical Note: If analyzing the C–Br stretch specifically, ensure your ATR crystal/detector cutoff allows visibility below 600 cm^{-1} . [1] Standard ZnSe cuts off near 650 cm^{-1} ; Diamond/CsI is preferred for full fingerprint access.[1]
- Method: Place 10-20 μL of neat liquid onto the crystal. Apply pressure to ensure uniform contact.[1]

Instrument Parameters

Parameter	Setting	Rationale
Resolution	4 cm^{-1}	Balances signal-to-noise ratio (SNR) with spectral detail.[2][1]
Scans	16 or 32	Sufficient for neat liquids; reduces random noise.[2][1]
Range	$4000\text{--}450\text{ cm}^{-1}$	Must extend to low frequencies to capture the C–Br stretch.[2][1]
Background	Air	Collect fresh background before sample application.[2][1]

Detailed Spectral Analysis

A. The High-Frequency Region ($3000\text{ -- }2800\text{ cm}^{-1}$)

This region is dominated by C–H stretching vibrations.[1][3][4] While not diagnostic for the bromide itself, it confirms the saturated aliphatic nature.[1]

- 2960 cm^{-1} : Asymmetric stretching of methyl () groups.[1]
- 2925 cm^{-1} : Asymmetric stretching of methylene () backbone.[1]
- 2870 cm^{-1} : Symmetric stretching of methyl groups.[1]
- 2855 cm^{-1} : Symmetric stretching of methylene backbone.[1]

B. The Fingerprint & Bending Region (1500 – 1000 cm^{-1})

This is the most critical region for structural confirmation.[1]

1. The Isopropyl (Gem-Dimethyl) Doublet

The presence of the terminal isopropyl group is confirmed by the splitting of the symmetric methyl bending vibration.[1] Unlike a single methyl group (which shows one band at $\sim 1380 \text{ cm}^{-1}$), the gem-dimethyl configuration causes vibrational coupling.[1]

- Observation: A distinct doublet (two peaks of nearly equal intensity).[1]
- Frequencies: $\sim 1385 \text{ cm}^{-1}$ and $\sim 1365 \text{ cm}^{-1}$. [1]
- Significance: This differentiates **1-bromo-7-methyloctane** from its linear isomer, 1-bromononane, which would display only a singlet at 1380 cm^{-1} . [2][1]

2. Methylene Scissoring & Wagging[2][1]

- 1465 cm^{-1} :
scissoring vibration (overlap of backbone and alkyl groups).[1]
- 1250 – 1200 cm^{-1} :
wagging mode. This band is often weak to medium intensity but specific to the primary halide structure.[1]

C. The Low-Frequency Region (1000 – 500 cm⁻¹)[2]

1. Long-Chain Confirmation (

Rocking)

- Frequency: ~720 cm⁻¹.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Mechanism: In-phase rocking of methylene groups.[\[1\]](#)[\[5\]](#)
- Constraint: This band only appears if the chain has 4 or more contiguous units ([\[1\]](#)[\[5\]](#) Since **1-Bromo-7-methyloctane** has a segment, this peak will be strong and sharp.[\[2\]](#)[\[1\]](#)

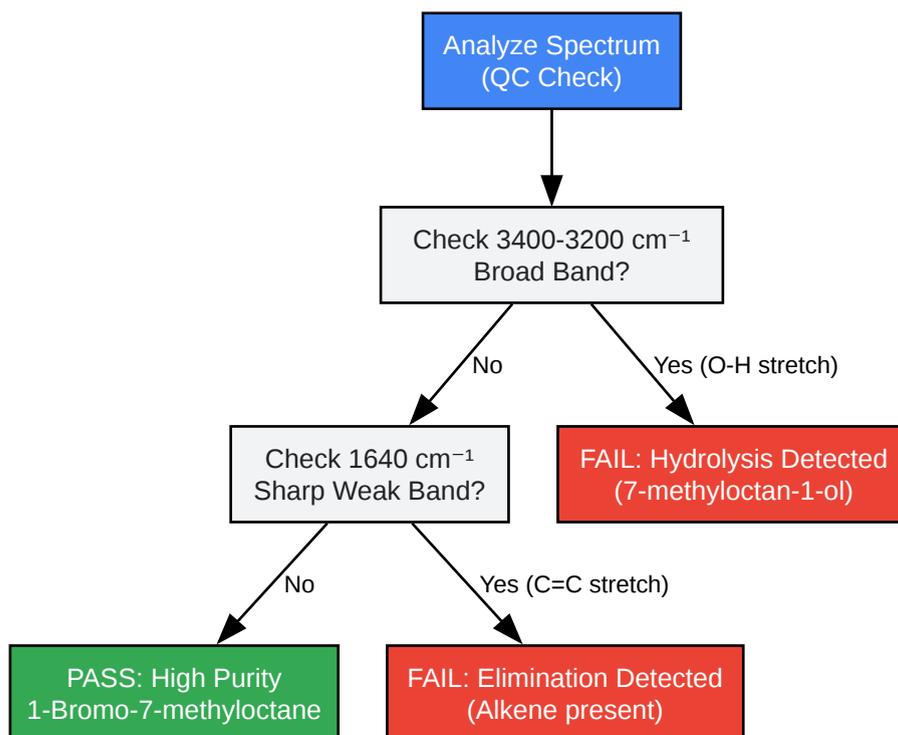
2. The Carbon-Bromine Stretch (C–Br)

This is the definitive functional group signal.[\[1\]](#)

- Frequency: 650 – 560 cm⁻¹.[\[1\]](#)
- Conformational Sensitivity: Primary alkyl bromides exist in trans and gauche conformations relative to the C1-C2 bond.[\[1\]](#)
 - Trans ([\[1\]](#)): ~645 cm⁻¹ (Higher frequency).[\[1\]](#)
 - Gauche ([\[1\]](#)): ~560 cm⁻¹ (Lower frequency).[\[1\]](#)
- Interpretation: Expect to see bands in both regions or a broadened envelope, depending on the liquid-phase equilibrium.[\[1\]](#)

Quality Control & Impurity Detection

In synthesis and drug development, verifying purity is as important as identification.[1] The following logic flow outlines how to detect common degradation products (alcohols from hydrolysis) or elimination products (alkenes).



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Figure 2: Logic flow for impurity detection in alkyl bromide samples.

Summary Table of Diagnostic Peaks

Functional Group	Mode	Frequency (cm ⁻¹)	Diagnostic Value
O-H (Impurity)	Stretch	3400–3200 (Broad)	Indicates hydrolysis to alcohol.[2][1]
C-H (Alkane)	Stretch	2960–2850	Confirms saturated backbone.[1]
C=C (Impurity)	Stretch	~1640	Indicates elimination to alkene.[2][1]
Gem-Dimethyl	Bend	1385 / 1365 (Doublet)	Primary ID for "7-methyl" structure.
Chain	Rock	720	Confirms long chain ().[2][1]
C-Br	Stretch	650–560	Primary ID for Bromide.

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